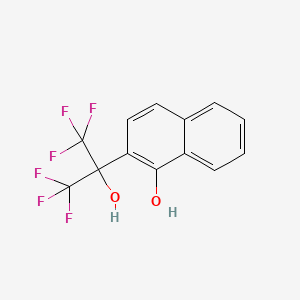

2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol

概要

説明

2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol is a synthetic organic compound characterized by the presence of a naphthol group and a hexafluoropropyl group. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties. It is often used in various scientific research applications due to its reactivity and stability.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol typically involves the reaction of 1-naphthol with hexafluoroacetone in the presence of a base. The reaction proceeds through the formation of an intermediate, which subsequently undergoes hydrolysis to yield the final product. The reaction conditions generally include:

Temperature: 0-25°C

Solvent: Anhydrous ether or tetrahydrofuran (THF)

Base: Sodium hydroxide or potassium carbonate

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

化学反応の分析

Types of Reactions

2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form a corresponding alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed

Oxidation: Formation of 2-(2-oxo-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol.

Reduction: Formation of this compound.

Substitution: Formation of 2-(2-halogen-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol.

科学的研究の応用

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula: C₁₃H₈F₆O₂

- Molecular Weight: 310.2 g/mol

- CAS Number: 2092-87-7

- Melting Point: 119-120 °C

- Flash Point: >110 °C

These properties make it suitable for various applications, particularly in formulations requiring stability at higher temperatures.

Laboratory Chemicals

2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol is primarily used as a laboratory chemical. Its unique structure allows it to be utilized in various chemical reactions and synthesis processes. It serves as a precursor or reagent in the development of other chemical compounds due to its functional hydroxyl group and hexafluoropropyl moiety .

Cosmetic Formulations

The compound has garnered attention in cosmetic science for its potential applications in skin care products. Its properties can enhance formulations aimed at addressing skin issues such as aging and oxidative stress. The following aspects highlight its significance in cosmetic formulations:

- Antioxidant Properties: The presence of the hydroxyl group contributes to its ability to scavenge free radicals, thus providing protective benefits against oxidative damage to the skin .

- Stability in Formulations: Its high melting point and thermal stability make it an attractive ingredient for creams and lotions that require a stable formulation over time .

- Moisturizing Effects: The compound can be incorporated into moisturizing products due to its ability to improve skin hydration and texture .

Case Study 1: Antioxidant Efficacy

A study assessed the antioxidant efficacy of various compounds in cosmetic formulations. It was found that formulations containing this compound exhibited significantly reduced oxidative stress markers compared to control groups. This suggests that the compound may enhance the effectiveness of antioxidant-rich cosmetic products .

Case Study 2: Formulation Development

In a formulation development project using response surface methodology, researchers evaluated the impact of different ingredients on the stability and sensory properties of creams. The inclusion of this compound improved the consistency index and sensory feel of the product while maintaining stability over an extended period .

作用機序

The mechanism of action of 2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound can modulate the activity of enzymes and receptors, influencing various biochemical pathways.

類似化合物との比較

Similar Compounds

- 2-(2-Hydroxy-1,1,1-trifluoropropyl)-1-naphthol

- 2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-2-naphthol

- 2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-3-naphthol

Uniqueness

2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol is unique due to its hexafluoropropyl group, which imparts enhanced stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high chemical resistance and specific reactivity profiles.

生物活性

2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol (CAS Number: 2092-87-7) is a fluorinated naphthol derivative with potential biological activities. Its unique structure, featuring a hexafluoropropyl group, may influence its interactions with biological systems. This article reviews the biological activity of this compound based on available research findings and case studies.

The molecular formula of this compound is C₁₃H₈F₆O₂, with a molecular weight of 310.2 g/mol. The compound has a melting point of 119-120 °C and is noted for its high purity (97%) available from various suppliers .

Biological Activity Overview

The biological activities of naphthol derivatives have been extensively studied due to their potential applications in medicinal chemistry. Key areas of interest include:

- Enzyme Inhibition : Studies have shown that certain naphthol derivatives exhibit significant inhibition of enzymes such as human carbonic anhydrase (hCA) and acetylcholinesterase (AChE). For instance, related compounds demonstrated Ki values ranging from 0.034 µM to 0.724 µM for hCA I and 0.096 µM to 0.177 µM for AChE .

- Antioxidant Activity : The antioxidant properties of naphthol derivatives are evaluated using assays such as ABTS•+ and DPPH• scavenging methods. Some derivatives have shown promising results in neutralizing free radicals .

- Antimicrobial Properties : Research indicates that naphthol derivatives may possess antibacterial and antifungal activities. For example, metal complexes derived from similar structures were tested against various pathogenic bacteria and fungi, revealing moderate to significant activity .

Case Study 1: Enzyme Inhibition

In a study focused on the synthesis and evaluation of naphthol derivatives, several compounds were tested for their inhibitory effects on hCA I and II isoenzymes. The results indicated that these compounds could serve as effective inhibitors, which is crucial for developing treatments for conditions like glaucoma and epilepsy .

| Compound | Ki (hCA I) | Ki (hCA II) | Ki (AChE) |

|---|---|---|---|

| Compound A | 0.034 µM | 0.172 µM | 0.096 µM |

| Compound B | 0.724 µM | 0.562 µM | 0.177 µM |

Case Study 2: Antioxidant Activity

Another study assessed the antioxidant capacity of various naphthol derivatives through DPPH• scavenging activity tests. The results highlighted that certain derivatives exhibited strong radical scavenging abilities, suggesting their potential use in preventing oxidative stress-related diseases .

Safety and Toxicity

The safety profile of this compound remains to be fully elucidated; however, related compounds have been described as having moderate toxicity levels . Proper handling and regulatory compliance are essential when working with this compound.

特性

IUPAC Name |

2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)naphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F6O2/c14-12(15,16)11(21,13(17,18)19)9-6-5-7-3-1-2-4-8(7)10(9)20/h1-6,20-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUEIXZZGKCDNGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)C(C(F)(F)F)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379370 | |

| Record name | 2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)naphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2092-87-7 | |

| Record name | 2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)naphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。